molecular formula C8H6N4O2 B2503155 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid CAS No. 1511720-95-8

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B2503155
CAS No.: 1511720-95-8
M. Wt: 190.162
InChI Key: MCOVOCYBHMGVDP-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrazine carboxylic acid. One common method includes the reaction of 1H-pyrazole with 2,6-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
  • 6-(1H-pyrazol-1-yl)quinoline-2-carboxylic acid
  • 6-(1H-pyrazol-1-yl)benzene-2-carboxylic acid

Uniqueness

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and allows for diverse chemical modifications. Compared to similar compounds, it offers a broader range of applications and greater versatility in synthetic chemistry.

Properties

IUPAC Name

6-pyrazol-1-ylpyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVOCYBHMGVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511720-95-8
Record name 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid
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